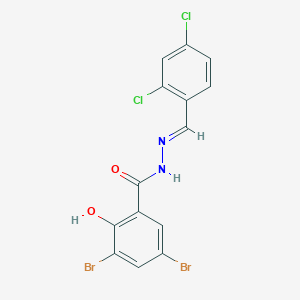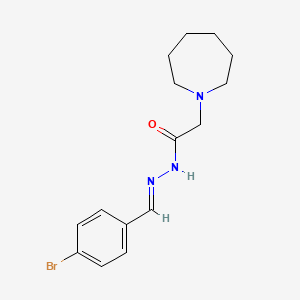
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide
説明
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide, also known as ABAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABAH is a hydrazide derivative that has been synthesized using a specific method and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell proliferation and apoptosis. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide can induce apoptosis and inhibit cell proliferation, making it a promising anticancer agent.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to have several biochemical and physiological effects, including the inhibition of HDAC activity, induction of apoptosis, and inhibition of cell proliferation. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has several advantages for use in lab experiments, including its high purity and stability, making it easy to handle and store. However, 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is not readily soluble in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide, including its potential applications in other fields, such as agriculture and environmental science. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide and its potential applications in the treatment of other diseases, such as neurodegenerative diseases.
科学的研究の応用
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-14-7-5-13(6-8-14)11-17-18-15(20)12-19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10,12H2,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJTCYRDCEOBQ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



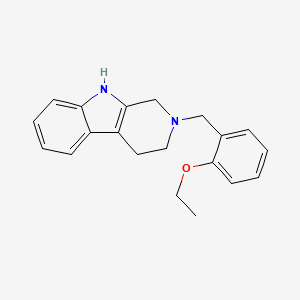

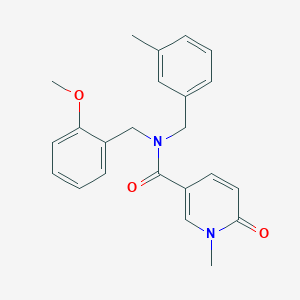
![(4-chloro-3-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3837161.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,4-dihydroxybenzohydrazide](/img/structure/B3837163.png)
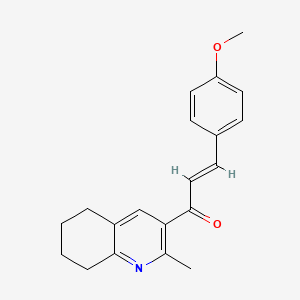
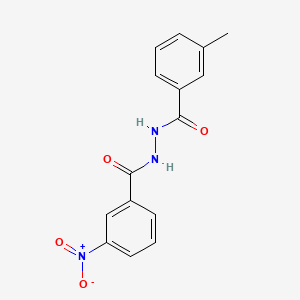
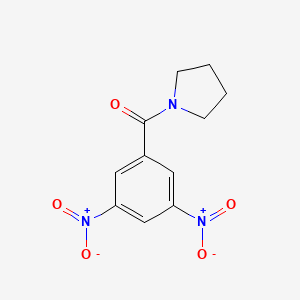
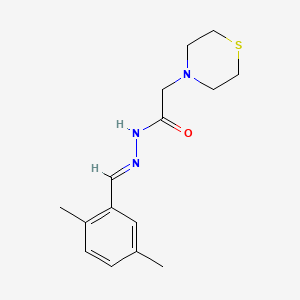
![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3837226.png)
![2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3837235.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3837237.png)
![2-oxo-2-phenylethyl 3-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B3837244.png)
